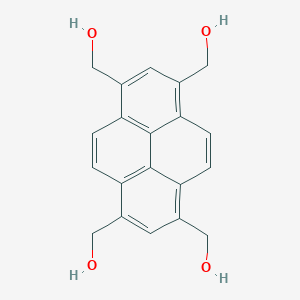
Pyrene-1,3,6,8-tetramethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene-1,3,6,8-tetramethanol is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties. This compound features four hydroxymethyl groups attached to the pyrene core at positions 1, 3, 6, and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1,3,6,8-tetramethanol typically involves the functionalization of pyrene through electrophilic aromatic substitution reactions. One common method is the bromination of pyrene to form 1,3,6,8-tetrabromopyrene, followed by a nucleophilic substitution reaction with methanol to introduce the hydroxymethyl groups . The reaction conditions often include the use of bromine in nitrobenzene, followed by heating at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Pyrene-1,3,6,8-tetramethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the hydroxymethyl groups can yield pyrene-1,3,6,8-tetramethyl.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to replace the hydroxymethyl groups.
Major Products:
Oxidation: Pyrene-1,3,6,8-tetracarboxylic acid.
Reduction: Pyrene-1,3,6,8-tetramethyl.
Substitution: Various pyrene derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrene-1,3,6,8-tetramethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for drug delivery systems and as a probe for studying biological interactions.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of pyrene-1,3,6,8-tetramethanol primarily involves its interaction with light and other molecules. The hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s photophysical properties. In biological systems, this compound can interact with biomolecules through π-π stacking and hydrophobic interactions, making it useful for bioimaging and drug delivery applications .
Comparison with Similar Compounds
Pyrene-1,3,6,8-tetracarboxylic acid: Similar structure but with carboxylic acid groups instead of hydroxymethyl groups.
Pyrene-1,3,6,8-tetramethyl: Similar structure but with methyl groups instead of hydroxymethyl groups.
1,3,6,8-Tetrasubstituted pyrenes: Various derivatives with different substituents at the same positions.
Uniqueness: Pyrene-1,3,6,8-tetramethanol is unique due to its combination of hydroxymethyl groups, which provide both hydrophilic and hydrophobic properties. This dual nature makes it versatile for applications in different environments, from organic electronics to biological systems .
Properties
Molecular Formula |
C20H18O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[3,6,8-tris(hydroxymethyl)pyren-1-yl]methanol |
InChI |
InChI=1S/C20H18O4/c21-7-11-5-13(9-23)17-3-4-18-14(10-24)6-12(8-22)16-2-1-15(11)19(17)20(16)18/h1-6,21-24H,7-10H2 |
InChI Key |
DJMLWWMSCHAGPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2CO)CO)C=CC4=C(C=C(C1=C43)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















